molecular formula C21H15ClN4O3 B4287963 N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide

N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide

Cat. No. B4287963
M. Wt: 406.8 g/mol
InChI Key: ORMWRBKLZCPOJM-UHFFFAOYSA-N
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Description

N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Cpn-1, and it belongs to the class of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide is its high potency and selectivity towards certain cellular targets. This makes it a useful tool for studying the mechanisms of various biological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide. Some of these include:
1. Further investigation of the mechanism of action of this compound and its potential targets in various cellular processes.
2. Development of more potent and selective analogs of N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide for use in medicinal chemistry and drug discovery.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical studies for various diseases such as cancer, fungal infections, and viral infections.
4. Investigation of the potential use of N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide as a tool for studying various biological processes, including apoptosis, inflammation, and cellular signaling.
Conclusion:
N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide is a promising compound with potential applications in various fields of scientific research. Its high potency and selectivity towards certain cellular targets make it a useful tool for studying the mechanisms of various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and drug discovery.

Scientific Research Applications

N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}nicotinamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to possess a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.

properties

IUPAC Name

N-[4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c1-28-18-9-6-15(22)11-17(18)21-25-19(26-29-21)13-4-7-16(8-5-13)24-20(27)14-3-2-10-23-12-14/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMWRBKLZCPOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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